molecular formula C26H45Cl2N3O3 B11959206 Carbamic acid, (3-(hexyloxy)phenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester, dihydrochloride CAS No. 113873-34-0

Carbamic acid, (3-(hexyloxy)phenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester, dihydrochloride

Cat. No.: B11959206
CAS No.: 113873-34-0
M. Wt: 518.6 g/mol
InChI Key: LETUNVILZBUTCN-UHFFFAOYSA-N
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Description

Carbamic acid, (3-(hexyloxy)phenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester, dihydrochloride is a complex organic compound. It belongs to the class of carbamic acid esters, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of a hexyloxyphenyl group, piperidinyl groups, and a carbamic acid ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (3-(hexyloxy)phenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester, dihydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the hexyloxyphenyl intermediate, followed by the introduction of the piperidinyl groups through nucleophilic substitution reactions. The final step involves the esterification of carbamic acid with the prepared intermediate under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity. Purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid esters, including this compound, can undergo various chemical reactions such as:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halides, amines, and other nucleophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, carbamic acid esters are often studied for their potential as enzyme inhibitors. They can interact with enzymes and proteins, affecting biological pathways.

Medicine

Medically, compounds like this one are explored for their potential therapeutic effects. They may act as drugs or drug precursors, targeting specific receptors or enzymes in the body.

Industry

Industrially, carbamic acid esters are used in the production of polymers, coatings, and other materials. Their chemical properties make them suitable for various applications.

Mechanism of Action

The mechanism of action of carbamic acid, (3-(hexyloxy)phenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester, dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (3-(hexyloxy)phenyl)-, 2-(1-piperidinyl)ethyl ester
  • Carbamic acid, (3-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)ethyl ester

Uniqueness

Compared to similar compounds, carbamic acid, (3-(hexyloxy)phenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester, dihydrochloride may exhibit unique properties due to the presence of multiple piperidinyl groups. These groups can enhance its binding affinity and specificity towards certain molecular targets, making it more effective in its applications.

Properties

CAS No.

113873-34-0

Molecular Formula

C26H45Cl2N3O3

Molecular Weight

518.6 g/mol

IUPAC Name

1,3-di(piperidin-1-yl)propan-2-yl N-(3-hexoxyphenyl)carbamate;dihydrochloride

InChI

InChI=1S/C26H43N3O3.2ClH/c1-2-3-4-11-19-31-24-14-12-13-23(20-24)27-26(30)32-25(21-28-15-7-5-8-16-28)22-29-17-9-6-10-18-29;;/h12-14,20,25H,2-11,15-19,21-22H2,1H3,(H,27,30);2*1H

InChI Key

LETUNVILZBUTCN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=CC(=C1)NC(=O)OC(CN2CCCCC2)CN3CCCCC3.Cl.Cl

Origin of Product

United States

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